molecular formula C17H20O3 B14615583 1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene CAS No. 59276-90-3

1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene

Katalognummer: B14615583
CAS-Nummer: 59276-90-3
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: QKYKTBZWORTWIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene is an organic compound with the molecular formula C17H20O3 It is a derivative of benzene, featuring methoxy groups and a phenylethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, cyclohexane derivatives, and various substituted benzene compounds.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and phenylethyl substituent play a crucial role in its binding affinity and activity. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy groups and a phenylethyl substituent makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

59276-90-3

Molekularformel

C17H20O3

Molekulargewicht

272.34 g/mol

IUPAC-Name

1,2-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene

InChI

InChI=1S/C17H20O3/c1-18-15-11-8-13(9-12-15)7-10-14-5-4-6-16(19-2)17(14)20-3/h4-6,8-9,11-12H,7,10H2,1-3H3

InChI-Schlüssel

QKYKTBZWORTWIG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.